

Benzyl (6-bromohexyl)carbamate synonyms and alternative names

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Compound of Interest

Compound Name: Benzyl (6-bromohexyl)carbamate

Cat. No.: B038270

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Technical Dossier: Benzyl (6-bromohexyl)carbamate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Benzyl (6-bromohexyl)carbamate**, a bifunctional organic molecule featuring a carbamate protecting group and a terminal alkyl bromide. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the introduction of a protected aminohexyl spacer arm in the development of chemical probes, ligands for affinity chromatography, and targeted drug delivery systems. This guide consolidates information on its nomenclature, physicochemical properties, and key identifiers.

Nomenclature and Identification

Benzyl (6-bromohexyl)carbamate is a specific chemical entity with several recognized synonyms and identifiers across various chemical databases and suppliers. The systematic naming and common abbreviations are crucial for accurate identification in literature and procurement.

Synonyms and Alternative Names:

- (6-Bromo-hexyl)-carbamic acid benzyl ester^[1]^[2]

- (6-Bromohexyl)carbamic Acid Benzyl Ester[3]
- N-(6-bromohexyl)carbamic acid (phenylmethyl) ester[2]
- Carbamic acid, N-(6-bromohexyl)-, phenylmethyl ester[1][2]
- 6-(N-Benzyloxycarbonylamino)hexyl Bromide[2][3]
- 6-[N-(Carbobenzoxy)amino]hexyl Bromide[2][3]
- 6-(N-Cbz-amino)hexyl Bromide[2][3]
- N-Cbz-6-Bromo-Hexylamine[1][2]
- Benzyl 6-bromohexylcarbamate[2]

The abbreviations "Cbz" and "Z" are commonly used to denote the benzyloxycarbonyl protecting group, which is a key feature of this molecule.

Physicochemical Properties

The physical and chemical properties of **Benzyl (6-bromohexyl)carbamate** are essential for its handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.

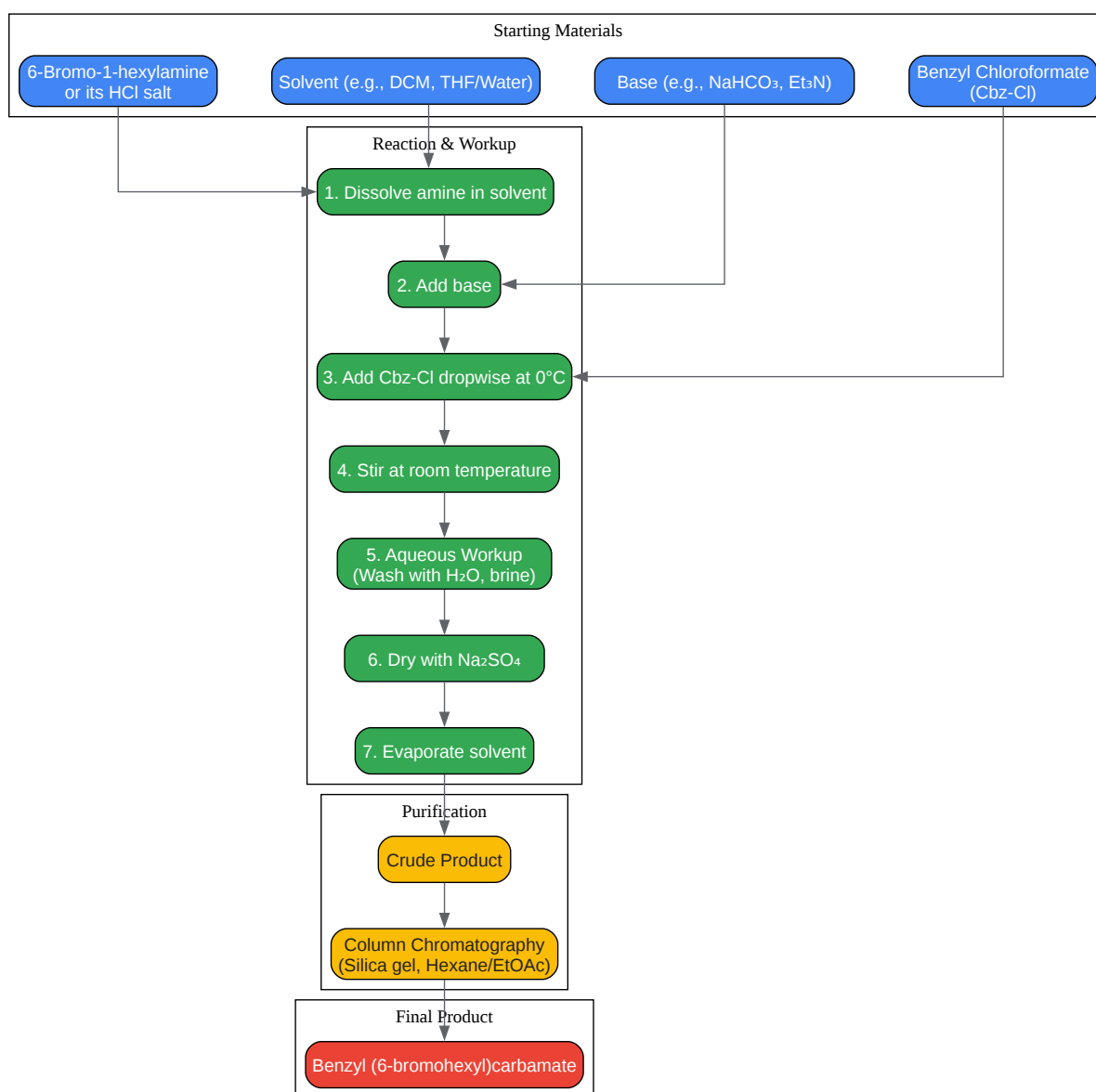
Property	Value	Source(s)
CAS Number	116784-97-5	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₂₀ BrNO ₂	[1] [2] [3] [4]
Molecular Weight	314.22 g/mol	[2] [3] [4]
Appearance	White to almost white powder or crystal	[2]
Melting Point	43-45 °C or 49.0 to 53.0 °C	[2]
Boiling Point	422.7 ± 38.0 °C (Predicted)	[2]
Density	1.273 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in Methanol	[2] [3]
Purity	Typically >97% or >98.0% (by HPLC)	[3] [4]
Storage Temperature	Room Temperature, recommended in a cool and dark place (<15°C)	[2]
MDL Number	MFCD08436190	[2] [3]
PubChem CID	15222390	[3]

Synthesis and Experimental Protocols

Benzyl (6-bromohexyl)carbamate is not a naturally occurring compound and must be synthesized. While specific, detailed protocols for its direct synthesis are not readily available in peer-reviewed literature, its structure suggests a straightforward synthetic logic based on standard organic chemistry reactions. The most logical pathway involves the protection of one amino group of 1,6-diaminohexane, followed by bromination. A more common and direct route is the N-acylation of 6-bromo-1-hexylamine.

A generalized, plausible experimental workflow for its synthesis is outlined below.

Workflow: Synthesis of Benzyl (6-bromohexyl)carbamate



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Caption: Plausible synthetic workflow for **Benzyl (6-bromohexyl)carbamate**.

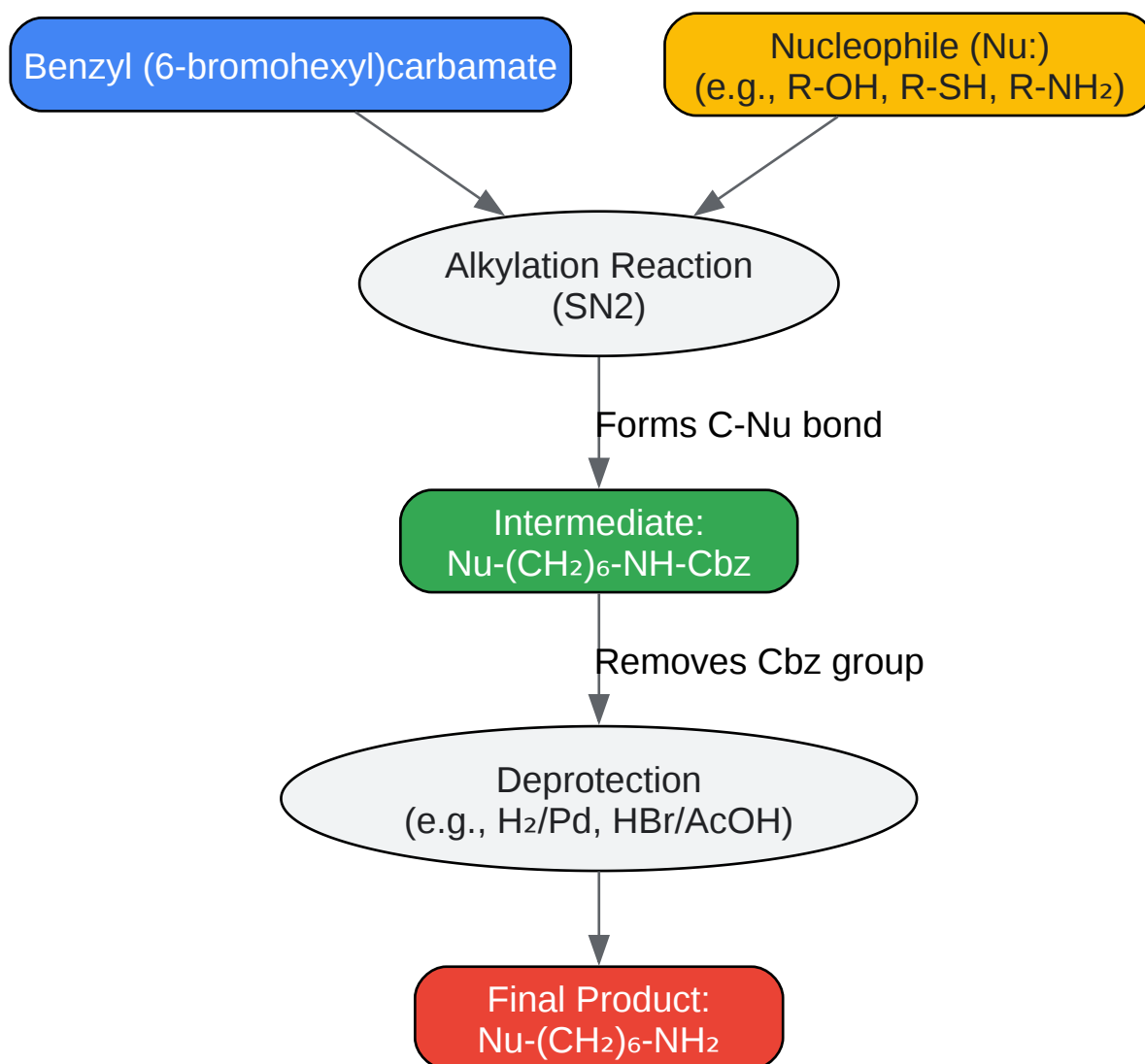
Generalized Protocol (Schotten-Baumann conditions):

- **Reaction Setup:** 6-Bromo-1-hexylamine hydrochloride is dissolved in a biphasic solvent system, such as dichloromethane (DCM) and water. An excess of a base like sodium bicarbonate is added to neutralize the hydrochloride and the HCl generated during the reaction.
- **Acylation:** The mixture is cooled in an ice bath (0 °C). Benzyl chloroformate is added dropwise to the vigorously stirred solution.
- **Reaction:** The reaction is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.
- **Isolation:** The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **Benzyl (6-bromohexyl)carbamate**.

Applications and Logical Relationships

The primary utility of this compound is as a bifunctional linker. The carbamate group serves as a stable, yet removable, protecting group for the amine, while the terminal bromide acts as a versatile electrophile for alkylation reactions.

Logical Relationship: Role as a Linker Molecule



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